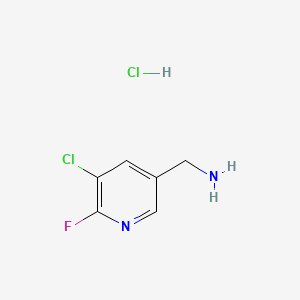
1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride is a versatile chemical compound with the molecular formula C6H7ClFN2·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride typically involves the reaction of 5-chloro-6-fluoropyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- 1-(5-Fluoropyridin-3-yl)methanamine hydrochloride
- 1-(5-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride
- 1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride
Comparison: 1-(5-Chloro-6-fluoropyridin-3-yl)methanamine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with molecular targets are required .
Properties
Molecular Formula |
C6H7Cl2FN2 |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
(5-chloro-6-fluoropyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-5-1-4(2-9)3-10-6(5)8;/h1,3H,2,9H2;1H |
InChI Key |
QJQBGTBZYNZIRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















